![molecular formula C7H9NO3S B181909 Ethyl 2-(4-hydroxythiazol-2-yl)acetate CAS No. 79878-57-2](/img/structure/B181909.png)
Ethyl 2-(4-hydroxythiazol-2-yl)acetate
Overview
Description
Ethyl 2-(4-hydroxythiazol-2-yl)acetate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-hydroxythiazol-2-yl)acetate typically involves the reaction of ethyl bromoacetate with 4-hydroxythiazole in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Hydroxythiazole+Ethyl bromoacetateK2CO3,DMF,heatEthyl 2-(4-hydroxythiazol-2-yl)acetate
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and automated systems can further enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxythiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be employed for the reduction of the ester group.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ethyl 2-(4-oxothiazol-2-yl)acetate.
Reduction: Formation of ethyl 2-(4-hydroxythiazol-2-yl)ethanol.
Substitution: Formation of various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
Ethyl 2-(4-hydroxythiazol-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(4-hydroxythiazol-2-yl)acetate depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its hydroxythiazole moiety can form hydrogen bonds with active sites of enzymes, inhibiting their activity and exerting antimicrobial effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(4-aminothiazol-2-yl)acetate
- Ethyl 2-(4-methylthiazol-2-yl)acetate
- Ethyl 2-(4-chlorothiazol-2-yl)acetate
Uniqueness
Ethyl 2-(4-hydroxythiazol-2-yl)acetate is unique due to the presence of the hydroxy group on the thiazole ring, which imparts distinct chemical reactivity and potential biological activity. This hydroxy group can participate in hydrogen bonding and other interactions, making it a valuable scaffold for the development of new compounds with enhanced properties.
Biological Activity
Ethyl 2-(4-hydroxythiazol-2-yl)acetate, a thiazole derivative, has garnered attention for its diverse biological activities. This article delves into the compound's biological mechanisms, its effects on various biological systems, and relevant research findings.
Chemical Structure and Properties
This compound features a thiazole ring that contributes to its biological activity. The hydroxy group in the structure enhances its ability to form hydrogen bonds, which is crucial for its interaction with biological targets such as enzymes and receptors. The compound is slightly soluble in water but readily dissolves in organic solvents like alcohol and ether, facilitating its use in various biochemical applications.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Interaction : The hydroxythiazole moiety can inhibit enzyme activity by binding to active sites, thus modulating biochemical pathways. This interaction can lead to antimicrobial effects and influence cellular signaling pathways.
- Cellular Effects : Studies indicate that this compound can affect cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation. This modulation can have implications for cancer treatment, as it may inhibit the proliferation of cancer cells.
Biological Activities
This compound exhibits a range of biological activities:
- Antimicrobial Activity : Research shows that thiazole derivatives possess significant antibacterial and antifungal properties. This compound has demonstrated effectiveness against various microbial strains, suggesting potential applications in treating infections.
- Antitumor Activity : The compound has been studied for its cytotoxic effects on cancer cells. Its mechanism includes the inhibition of DNA replication enzymes, which may prevent tumor growth.
- Antioxidant Properties : Thiazole derivatives are known for their antioxidant capabilities, which help mitigate oxidative stress in cells. This property could be beneficial in preventing diseases associated with oxidative damage.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various thiazole derivatives, including this compound. The results indicated significant inhibition zones against bacterial strains such as Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent .
- Cytotoxicity Assays : In vitro assays demonstrated that this compound could induce apoptosis in cancer cell lines at specific concentrations while exhibiting minimal toxicity to normal cells. This selective action highlights its potential as a therapeutic agent in oncology .
Comparative Biological Activity Table
Activity Type | This compound | Other Thiazole Derivatives |
---|---|---|
Antimicrobial | Effective against S. aureus, E. coli | Varies by derivative |
Antitumor | Induces apoptosis in cancer cells | Varies by derivative |
Antioxidant | Yes | Yes |
Enzyme Inhibition | Yes | Yes |
Future Directions
Research on this compound should focus on:
- Mechanistic Studies : Further elucidation of its molecular mechanisms could enhance understanding of its therapeutic potential.
- Formulation Development : Investigating formulations that enhance bioavailability and target delivery could improve efficacy in clinical settings.
- Clinical Trials : Conducting clinical trials to evaluate safety and efficacy in humans will be crucial for translating laboratory findings into therapeutic applications.
Properties
IUPAC Name |
ethyl 2-(4-hydroxy-1,3-thiazol-2-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3S/c1-2-11-7(10)3-6-8-5(9)4-12-6/h4,9H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZGSZEVDFGBFJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=NC(=CS1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351929 | |
Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79878-57-2 | |
Record name | Ethyl (4-hydroxy-1,3-thiazol-2-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60351929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 79878-57-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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